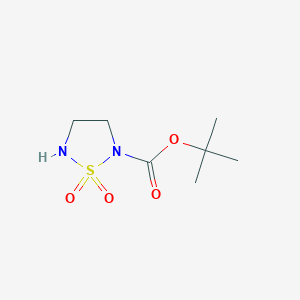
Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” are not detailed in the available literature .科学的研究の応用
Prodrug Synthesis for Enhanced Pharmacokinetics
A study by Rais et al. (2017) on the development of prodrugs for improving oral pharmacokinetics highlights the synthesis of compounds with structural similarities to Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate. These compounds were evaluated for their potential to enhance plasma exposure when administered orally, demonstrating significant improvements in bioavailability compared to their parent compounds (Rais et al., 2017).
Protective Group Chemistry in Organic Synthesis
Yoo et al. (1990) explored the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introducing a new protecting group for carboxylic acids. This research is relevant for the synthesis and manipulation of complex organic molecules, including this compound, by providing efficient methods for protecting and deprotecting functional groups (Yoo, Kim Hye, & Kyu, 1990).
Enzymatic Studies and Biochemical Applications
The purification and properties of benzoate-4-hydroxylase from a soil pseudomonad were investigated by Reddy and Vaidyanathan (1976). This enzyme study is crucial for understanding the biochemical pathways involved in the hydroxylation of benzoates, which may include compounds like this compound. The research provides insights into the enzyme's requirements, activity, and potential applications in biochemistry and environmental science (Reddy & Vaidyanathan, 1976).
Crystal Structure Analysis for Material Science
Luo and Huang (2004) conducted a solid-phase synthesis of N-p-Methylbenzyl benzamide, determining its crystal structure through single-crystal X-ray diffraction. While this study does not directly relate to this compound, it exemplifies the importance of crystallography in understanding the physical and chemical properties of similar compounds. Such analysis is vital for the development of materials with specific optical, electrical, or mechanical properties (Luo & Huang, 2004).
作用機序
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for benzyl and pyridine derivatives .
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The presence of the benzyl group and the pyridine ring in the molecule suggests that it might undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
Benzyl and pyridine derivatives are known to be involved in a wide range of biochemical pathways, including those related to neurotransmission, cellular metabolism, and signal transduction .
Pharmacokinetics
The presence of the ester group suggests that it might undergo hydrolysis in the body, which could affect its bioavailability .
Result of Action
Based on its structure, it can be inferred that it might modulate the activity of its target proteins or enzymes, leading to changes in cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of the ester group can be influenced by the pH of the environment .
特性
IUPAC Name |
methyl 4-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-5-3-6-16(13-15)14-24-12-4-7-19(21(24)26)20(25)23-18-10-8-17(9-11-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJWLDGQVBJSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide](/img/structure/B2378138.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2378146.png)
![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2378147.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2378148.png)
![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)

![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2378154.png)
